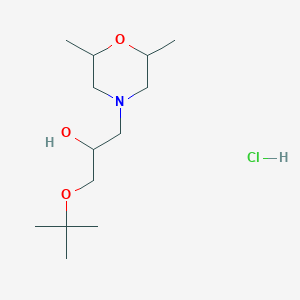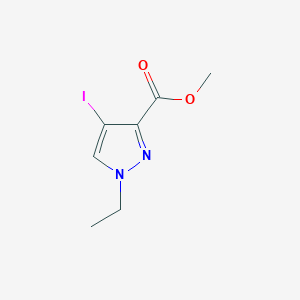![molecular formula C13H11FN4O B2794197 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955836-08-5](/img/structure/B2794197.png)
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the pyrazolopyridazine family and has shown promising results in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one involves the condensation of 4-fluoroaniline with 4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in the presence of a suitable coupling agent. The resulting intermediate is then subjected to cyclization to form the final product.
Starting Materials
4-fluoroaniline, 4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, Coupling agent (e.g. EDC, DCC)
Reaction
Step 1: Dissolve 4-fluoroaniline (1.2 equiv) and 4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one (1 equiv) in a suitable solvent (e.g. DMF, DMSO) under inert atmosphere., Step 2: Add a coupling agent (e.g. EDC, DCC) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate)., Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure., Step 5: Purify the crude product by column chromatography using a suitable eluent (e.g. hexane/ethyl acetate) to obtain the final product.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by inhibiting certain enzymes or proteins in the body.
Efectos Bioquímicos Y Fisiológicos
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anticancer properties. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one in lab experiments is its potential as a lead compound for drug discovery. It has shown promising results in various preclinical studies, and its structure can be easily modified to improve its pharmacological properties. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one. One potential direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to optimize its pharmacological properties by modifying its structure and testing its efficacy in animal models. Additionally, it could be studied for its potential applications in other fields such as agriculture and materials science.
Conclusion:
In conclusion, 1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has shown potential applications in various scientific research fields. Its synthesis method is relatively straightforward, and it has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and drug discovery. It has been studied for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN4O/c1-8-11-7-15-18(10-5-3-9(14)4-6-10)12(11)13(19)17(2)16-8/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVKPMWZONFRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorophenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(phenylcarbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794120.png)
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2794122.png)

![N-(3-methoxybenzyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2794124.png)
![(2R,3R,4S)-4-(benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B2794126.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2794130.png)
![2-[6-[(4-chlorobenzyl)thio]-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2794131.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2794137.png)